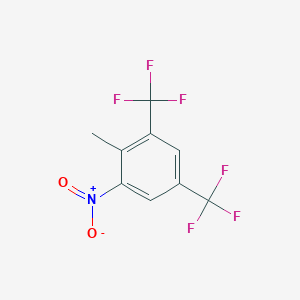
2,4-Bis(trifluoromethyl)-6-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)-6-nitrotoluene is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a toluene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-nitrotoluene typically involves the nitration of 2,4-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(trifluoromethyl)-6-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,4-Bis(trifluoromethyl)-6-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(trifluoromethyl)-6-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(trifluoromethyl)-6-nitrophenol: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Bis(trifluoromethyl)aniline: Contains an amino group instead of a nitro group.
Uniqueness
2,4-Bis(trifluoromethyl)-6-nitrotoluene is unique due to the combination of its trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C9H5F6NO2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
2-methyl-1-nitro-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6NO2/c1-4-6(9(13,14)15)2-5(8(10,11)12)3-7(4)16(17)18/h2-3H,1H3 |
InChI-Schlüssel |
BAHPKBDEVQAFDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


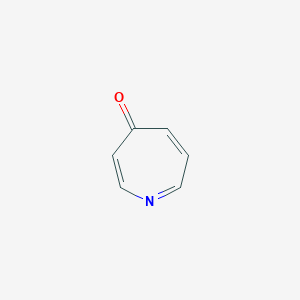
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
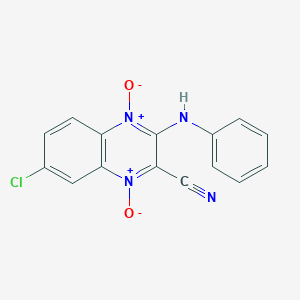
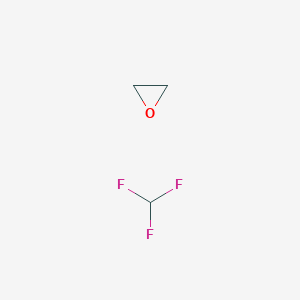
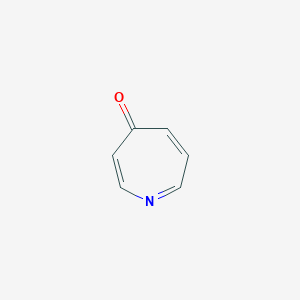


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
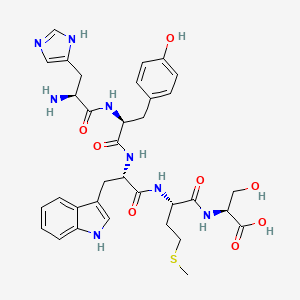
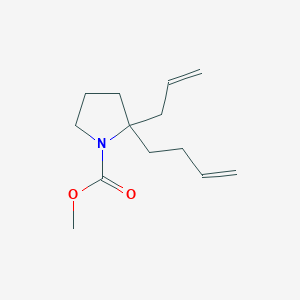
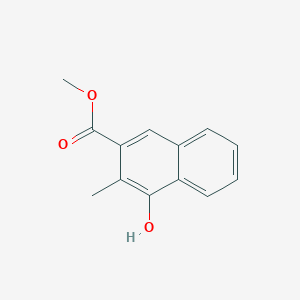

![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
